2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a Grignard reaction, where a cyclopropylmagnesium halide reacts with a suitable precursor.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is converted to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanal or 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanoic acid.
Reduction: Formation of 2-(5-(2-Methylcyclopropyl)tetrahydrofuran-2-yl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol moiety.
1-(Furan-2-yl)ethanone: Contains a furan ring with an ethanone group.
2-Acetylfuran: A furan derivative with an acetyl group.
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is unique due to the presence of both a 2-methylcyclopropyl group and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9,11H,4-6H2,1H3 |
InChI Key |
GJIQMIBGTPVOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.